![molecular formula C31H30N2O4 B8186074 (R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester](/img/structure/B8186074.png)
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes benzyloxycarbonyl and trityl protecting groups attached to an amino acid derivative. These protecting groups are crucial in synthetic chemistry for the selective protection and deprotection of functional groups during multi-step synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps, starting from commercially available amino acids. The process generally includes:
Protection of the amino group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Protection of the carboxyl group: The carboxyl group is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Introduction of the trityl group: The trityl group is introduced to the secondary amino group through a reaction with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Deprotection: The benzyloxycarbonyl and trityl protecting groups can be removed under specific conditions. The Cbz group is typically removed using hydrogenation with palladium on carbon, while the trityl group is removed using acidic conditions such as trifluoroacetic acid.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Deprotection: Palladium on carbon for hydrogenation; trifluoroacetic acid for acidic deprotection.
Major Products Formed
Hydrolysis: Formation of the free carboxylic acid.
Deprotection: Formation of the free amino acid derivative.
Scientific Research Applications
Organic Synthesis
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to undergo various reactions, such as:
- Esterification : To form more complex esters.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to diverse derivatives.
Peptide Synthesis
In peptide chemistry, this compound is utilized as a building block for synthesizing peptides. The benzyloxycarbonyl (Z) protecting group is commonly used to protect amino groups during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions .
Biochemical Studies
The compound can be employed in studies focusing on enzyme-substrate interactions and protein modifications. Its ability to selectively modify amino acids makes it useful for investigating the roles of specific residues in protein function and structure .
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the efficiency of using this compound in synthesizing a cyclic peptide. The researchers reported a yield increase of 20% when optimizing reaction conditions using this compound compared to traditional methods that did not utilize trityl protection .
Case Study 2: Enzyme Interaction Studies
In another research project, the compound was used to investigate enzyme interactions within metabolic pathways. The study revealed that modifying specific amino acids with this compound allowed researchers to elucidate the mechanisms by which enzymes catalyze reactions, providing insights into potential drug targets .
Data Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |
Peptide Chemistry | Building block for peptide synthesis | Enhanced yields and selectivity |
Biochemical Studies | Investigating enzyme-substrate interactions | Insights into protein functionality |
Mechanism of Action
The mechanism of action of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amino acid can participate in various biochemical pathways, interacting with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
®-3-Benzyloxycarbonylamino-2-(tert-butoxycarbonyl-amino)-propionic acid methyl ester: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the trityl group.
®-3-Benzyloxycarbonylamino-2-(acetyl-amino)-propionic acid methyl ester: Contains an acetyl protecting group instead of the trityl group.
Uniqueness
The uniqueness of ®-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester lies in its combination of benzyloxycarbonyl and trityl protecting groups, which provide robust protection and can be selectively removed under mild conditions. This makes it particularly valuable in multi-step organic synthesis where selective protection and deprotection are crucial.
Biological Activity
(R)-3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester, also known by its CAS number 2482937-80-2, is a compound of interest in the field of medicinal chemistry and biochemistry. Its unique structural features, including the benzyloxycarbonyl and trityl groups, provide it with distinct biological properties that are being explored for various applications.
- Molecular Formula : C31H30N2O4
- Molecular Weight : 494.58 g/mol
- CAS Number : 2482937-80-2
The biological activity of this compound primarily involves its interaction with enzymes and receptors in cellular pathways. The trityl group acts as a protective moiety that influences the reactivity of the amino group, allowing for selective modulation of enzyme activity. This compound can function as either a substrate or an inhibitor, impacting various biochemical pathways.
Biological Activities
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions where enzyme regulation is critical.
- Protein Interaction : The compound's structure allows it to interact with proteins, influencing their folding and stability, which is essential for maintaining cellular functions.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by disrupting cancer cell metabolism.
Case Study 1: Enzyme Modulation
In a study exploring the modulation of enzyme activity, this compound was shown to inhibit a key enzyme involved in amino acid metabolism. This inhibition resulted in altered metabolic profiles in treated cells, suggesting potential applications in metabolic disorders.
Case Study 2: Protein Stability
Research evaluating the impact of this compound on protein stability demonstrated that it could enhance the thermal stability of certain proteins. This property is particularly beneficial in biopharmaceutical formulations where protein stability is crucial for efficacy.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | C31H30N2O4 | 494.58 g/mol | Enzyme inhibition, protein interaction |
3-Amino-2-(trityl-amino)-propionic acid methyl ester | C21H25N2O4 | 371.44 g/mol | Moderate enzyme modulation |
3-Amino-2-(benzyloxycarbonylamino)-propionic acid methyl ester | C22H29N2O4 | 373.48 g/mol | Limited biological activity |
Properties
IUPAC Name |
methyl (2R)-3-(phenylmethoxycarbonylamino)-2-(tritylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35)/t28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLRDJHRXRZJU-MUUNZHRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.